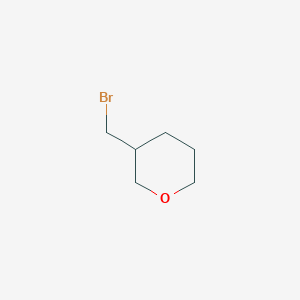

3-(Bromomethyl)tetrahydro-2H-pyran

Descripción

Nomenclature and Structural Context within Tetrahydropyran (B127337) Chemistry

The systematic IUPAC name for this compound is 3-(bromomethyl)oxane. chemnet.com The name "3-(Bromomethyl)tetrahydro-2H-pyran" clearly defines its structure. "Tetrahydro-2H-pyran" indicates a six-membered heterocyclic ring containing one oxygen atom and five carbon atoms, with the "tetrahydro" prefix signifying that the ring is fully saturated. sigmaaldrich.com The "2H" specifies the position of the indicated hydrogen on the pyran ring. The "3-(bromomethyl)" part of the name denotes a methyl group substituted with a bromine atom, which is attached to the third carbon atom of the tetrahydropyran ring. chemnet.com

The tetrahydropyran (THP) ring is a common motif in a wide array of natural products and pharmacologically active molecules. researchgate.netresearchgate.net The stability of the THP ether linkage makes it a desirable structural component in drug design and total synthesis. The introduction of a bromomethyl group at the 3-position provides a reactive handle for further chemical modifications.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound sigmaaldrich.com |

| Synonyms | 3-(bromomethyl)oxane, PYRAN, 3-(BROMOMETHYL)TETRAHYDRO- chemnet.com |

| CAS Number | 116131-44-3 chemnet.comsigmaaldrich.com |

| Molecular Formula | C₆H₁₁BrO chemnet.com |

| Molecular Weight | 179.055 g/mol |

| InChI Key | ZLUWLWXZMXLDGO-UHFFFAOYSA-N sigmaaldrich.com |

Significance as a Synthetic Intermediate and Building Block in Organic Synthesis

The primary significance of this compound in organic chemistry lies in its role as a versatile synthetic intermediate and building block. chemicalregister.com The presence of the bromomethyl group, a good leaving group, makes the compound an effective alkylating agent. This allows for the introduction of the tetrahydropyran-3-ylmethyl moiety into various molecules through nucleophilic substitution reactions.

This reactivity is instrumental in the synthesis of more complex molecules, including other pyran derivatives and various heterocyclic compounds. For instance, it can be used in the preparation of tellurated heterocycles, which are of interest in medicinal chemistry for their potential biological activities. The compound is also employed in the synthesis of pharmaceutical intermediates. vulcanchem.com A notable application is in the synthesis of trans-5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-pentyltetrahydro-2H-pyran, where it reacts with a substituted phenol (B47542) in the presence of a base. google.com

The synthesis of this compound itself can be achieved through the bromination of the corresponding alcohol, (tetrahydro-2H-pyran-3-yl)methanol, using reagents like carbon tetrabromide and triphenylphosphine (B44618). google.com This highlights its accessibility as a starting material for multi-step synthetic sequences. The tetrahydropyran ring system is a key structural feature in many biologically active compounds, and the ability to functionalize it via the bromomethyl group makes this compound a valuable asset in the construction of novel chemical entities with potential applications in various fields, including pharmaceuticals and materials science. researchgate.netresearchgate.net

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Colorless liquid |

| Boiling Point | 205 °C lookchem.com |

| Density | 1.432 g/cm³ sigmaaldrich.com |

| Flash Point | 81 °C lookchem.com |

| Solubility | Miscible in polar aprotic solvents vulcanchem.com |

Structure

2D Structure

Propiedades

IUPAC Name |

3-(bromomethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUWLWXZMXLDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626974 | |

| Record name | 3-(Bromomethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116131-44-3 | |

| Record name | 3-(Bromomethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromomethyl Tetrahydro 2h Pyran

Direct Bromination Approaches

Direct bromination of a pre-existing tetrahydropyran (B127337) skeleton presents a straightforward route to 3-(bromomethyl)tetrahydro-2H-pyran. This typically involves the radical bromination of 3-methyltetrahydro-2H-pyran. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) are commonly employed. The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, followed by reaction with a bromine source.

Another approach involves the direct bromination of 3,4-dihydropyran using N-bromosuccinimide in a tetrahydrofuran (B95107) (THF)/water system, which yields 3-bromotetrahydro-2H-pyran-2-ol with high efficiency. Further transformation would be required to obtain the target molecule. Similarly, direct bromination of tetrahydro-2H-pyran-2-ol with gaseous hydrogen bromide (HBr) in dichloromethane (B109758) can also be utilized, although this method may lead to the formation of dibrominated side products.

Ring-Closing Reactions for Tetrahydropyran Formation

The construction of the tetrahydropyran ring itself can be a key step in the synthesis of this compound. Various cyclization strategies offer control over stereochemistry and substitution patterns.

Electrophilic Cyclization Strategies

Electrophilic cyclization reactions provide a powerful method for the formation of the tetrahydropyran ring. longdom.org These reactions typically involve an intramolecular attack of a nucleophilic oxygen atom onto an electrophilically activated carbon-carbon double or triple bond. For instance, the cyclization of substituted propargylic aryl ethers using electrophiles like iodine (I2), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) can produce substituted 2H-benzopyrans in excellent yields under mild conditions. nih.gov While not directly yielding the target molecule, this methodology highlights the potential for forming the pyran ring through electrophilic activation. A bromo-etherification of ε-alkenyl alcohols using an N-oxide catalyst has been developed to furnish 2-bromomethyl-6-substituted tetrahydropyrans with cis-selectivity. researchgate.net

Prins Cyclization and Analogous Reactions

The Prins cyclization is a well-established and versatile method for synthesizing tetrahydropyran rings. beilstein-journals.orgnih.gov This acid-catalyzed reaction involves the condensation of an aldehyde with a homoallylic alcohol, leading to an oxocarbenium ion intermediate that undergoes intramolecular cyclization. beilstein-journals.orgnih.gov By selecting appropriate starting materials, this reaction can be adapted to introduce a bromomethyl group at the 3-position. For example, a Prins cyclization between 3-bromobut-3-en-1-ols and various aldehydes, catalyzed by boron trifluoride etherate (BF₃·OEt₂), can produce 2,6-disubstituted tetrahydropyranones with high diastereoselectivity. organic-chemistry.org Subsequent functional group manipulation could then lead to the desired this compound.

The Mukaiyama aldol–Prins (MAP) cyclization is another relevant strategy that can be used for the synthesis of tetrahydropyrans. beilstein-journals.orgnih.gov This approach helps to avoid side reactions by introducing a nucleophile into the enol ether, which traps the reactive oxocarbenium ion intermediate. beilstein-journals.orgnih.gov

Transition Metal-Catalyzed Cycloisomerization Reactions

Transition metal-catalyzed cycloisomerization reactions offer an efficient and mild pathway to dihydropyran and tetrahydropyran derivatives. illinois.edu Catalysts based on metals like platinum, cobalt, and iron can facilitate the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins. organic-chemistry.orgsyr.edu These reactions tolerate a variety of functional groups. organic-chemistry.org While direct synthesis of this compound via this method is not explicitly detailed in the provided results, the general applicability of these catalysts in forming the tetrahydropyran ring suggests their potential in synthetic routes starting from appropriately functionalized acyclic precursors. illinois.edumdpi.com

Transformation of Precursor Compounds

An alternative and often highly effective strategy involves the synthesis of a functionalized tetrahydropyran precursor, which is then converted to the target bromomethyl derivative.

Conversion of Hydroxyl-Functionalized Tetrahydropyrans

A common and practical approach is the conversion of (tetrahydro-2H-pyran-3-yl)methanol to this compound. This transformation can be readily achieved using standard brominating agents. A widely used method involves treating the alcohol with a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). For example, a patent describes the synthesis of 5-(bromomethyl)-2-propyltetrahydro-2H-pyran by reacting (6-propyltetrahydro-2H-pyran-3-yl)methanol with carbon tetrabromide and triphenylphosphine in dichloromethane. google.com This reaction proceeds via an Appel-type mechanism, where the hydroxyl group is converted into a good leaving group, which is then displaced by the bromide ion.

| Precursor | Reagents | Product | Yield | Reference |

| (6-Propyltetrahydro-2H-pyran-3-yl)methanol | CBr₄, PPh₃ | 5-(Bromomethyl)-2-propyltetrahydro-2H-pyran | 78.7% | google.com |

| 3-Methyl-2-(2-iodoethyl)furan | PPh₃, imidazole, I₂ | 2-(2-Iodoethyl)-3-methylfuran | 97% | escholarship.org |

Derivatization of Other Halogenated Tetrahydropyrans

One common and straightforward method to synthesize this compound is through the derivatization of other halogenated analogs, most notably through a halogen exchange reaction. The Finkelstein reaction is a prime example of this strategy, typically involving the conversion of an alkyl chloride or iodide to an alkyl bromide. byjus.comwikipedia.org

This S\textsubscript{N}2 reaction involves treating a 3-(chloromethyl)tetrahydro-2H-pyran with a bromide salt, such as sodium bromide or lithium bromide, in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). iitk.ac.in The reaction's equilibrium is driven towards the product by the precipitation of the less soluble sodium chloride from the acetone solution. wikipedia.org The efficiency of the Finkelstein reaction is dependent on several factors, including the nature of the leaving group, the nucleophilicity of the bromide ion, and the reaction conditions. byjus.com

| Starting Material | Reagent | Solvent | Key Feature | Reference |

| 3-(Chloromethyl)tetrahydro-2H-pyran | Sodium Bromide (NaBr) | Acetone | Precipitation of NaCl drives the reaction. | wikipedia.org |

| 3-(Iodomethyl)tetrahydro-2H-pyran | Copper(I) Bromide (CuBr) | N/A | Less common, but feasible. | N/A |

| 3-(Tosylmethyl)tetrahydro-2H-pyran | Lithium Bromide (LiBr) | THF | Good leaving group (tosylate). | N/A |

A common precursor for these halogenated derivatives is 3-(hydroxymethyl)tetrahydro-2H-pyran, which can be synthesized through various means, including the reduction of tetrahydro-2H-pyran-3-carboxylic acid or its esters. The hydroxyl group can then be converted to a good leaving group, such as a tosylate or mesylate, which is subsequently displaced by a bromide nucleophile. Alternatively, direct bromination of the alcohol using reagents like phosphorus tribromide (PBr\textsubscript{3}) or carbon tetrabromide (CBr\textsubscript{4}) in the presence of triphenylphosphine (PPh\textsubscript{3}) can yield the desired product.

Advanced and Stereoselective Synthetic Routes

The development of advanced synthetic methods has enabled the stereocontrolled synthesis of this compound, providing access to specific stereoisomers. This is particularly crucial when the compound is used as a chiral building block in the synthesis of complex molecules.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. While direct enantioselective methods for this compound are not extensively documented, several strategies can be envisaged based on established asymmetric reactions.

One plausible approach involves the asymmetric Prins cyclization. researchgate.netnih.govbeilstein-journals.org This reaction between a homoallylic alcohol and an aldehyde, catalyzed by a chiral Lewis acid, can generate a tetrahydropyran ring with high enantioselectivity. For the synthesis of the target molecule, a suitable homoallylic alcohol could be cyclized with formaldehyde (B43269) or a formaldehyde equivalent. The resulting enantiomerically enriched 3-(hydroxymethyl)tetrahydro-2H-pyran can then be converted to the corresponding bromide as described previously.

Another potential route is the enzymatic resolution of a racemic mixture of 3-(hydroxymethyl)tetrahydro-2H-pyran. A lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The unreacted enantiomer can then be brominated to afford the enantiopure this compound.

Diastereoselective Approaches

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. The Prins cyclization is a powerful tool for the diastereoselective synthesis of substituted tetrahydropyrans. researchgate.netnih.govorganic-chemistry.org The stereochemical outcome of the Prins cyclization is highly dependent on the geometry of the starting alkene, the nature of the Lewis acid catalyst, and the reaction conditions. By carefully selecting these parameters, it is possible to favor the formation of a specific diastereomer of a polysubstituted tetrahydropyran.

For instance, the reaction of a homoallylic alcohol with an aldehyde can proceed through a chair-like transition state, leading to the formation of the thermodynamically favored all-equatorial substituted tetrahydropyran. organic-chemistry.org By employing this strategy, it is possible to synthesize diastereomerically enriched precursors to this compound.

| Reaction Type | Key Principle | Typical Catalyst | Stereochemical Control | Reference |

| Prins Cyclization | Cyclization of a homoallylic alcohol and an aldehyde. | Lewis Acids (e.g., BF\textsubscript{3}·OEt\textsubscript{2}, InCl\textsubscript{3}) | Chair-like transition state leads to specific diastereomers. | researchgate.netorganic-chemistry.org |

| Hydroxyalkoxylation | Intramolecular cyclization of a hydroxyalkene. | Brønsted Acids (e.g., p-TsOH) | Can achieve high diastereoselectivity for anti products. | uva.es |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the efficiency of chemical reactions to create complex molecules. nih.gov This approach can be particularly useful for establishing the stereochemistry of this compound.

As mentioned in the context of enantioselective synthesis, enzymatic resolution is a powerful chemoenzymatic strategy. Lipases, proteases, and other hydrolases can be used to differentiate between enantiomers of a racemic precursor, such as 3-(hydroxymethyl)tetrahydro-2H-pyran or a related ester.

Furthermore, oxidoreductases could be employed for the asymmetric reduction of a ketone precursor to a specific enantiomer of a secondary alcohol, which could then be elaborated to the target molecule. While direct chemoenzymatic synthesis of this compound has not been widely reported, the principles of biocatalysis offer a promising avenue for its stereocontrolled preparation.

Reactivity and Reaction Mechanisms of 3 Bromomethyl Tetrahydro 2h Pyran

Nucleophilic Substitution Reactions

The primary mode of reactivity for 3-(bromomethyl)tetrahydro-2H-pyran is nucleophilic substitution, where the bromine atom is displaced by a wide array of nucleophiles. These reactions are fundamental to its application in constructing more complex molecular architectures.

SN1 and SN2 Pathways with Various Nucleophiles

The bromomethyl group of this compound primarily undergoes nucleophilic substitution via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. In this pathway, the rate of reaction is dependent on the concentration of both the substrate and the incoming nucleophile. libretexts.org The reaction involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral.

Key characteristics of SN2 reactions involving this compound include:

Substrate: As a primary alkyl halide, it is sterically accessible, favoring the SN2 pathway over the SN1 pathway, which proceeds through a less stable primary carbocation intermediate.

Nucleophiles: A variety of nucleophiles, such as amines, thiols, and the conjugate bases of alcohols and carboxylic acids, can be employed to displace the bromide.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) are often used to facilitate these reactions as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

While the SN2 pathway is dominant, the possibility of an SN1 (Substitution Nucleophilic Unimolecular) mechanism cannot be entirely dismissed, especially under conditions that favor carbocation formation, such as in the presence of a strong Lewis acid or in highly polar, protic solvents. However, due to the instability of the primary carbocation that would be formed, SN1 reactions are generally not favored for this substrate.

The table below summarizes typical nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Type | Reaction Conditions |

| Amine | Benzenesulfonamide | Substituted Sulfonamide | Polar aprotic solvent (e.g., DMF), elevated temperature (40–60°C) |

| Thiol | Sodium thiophenoxide | Thioether | Polar aprotic solvent (e.g., DMF) |

| Alkoxide | Sodium ethoxide | Ether | Ethanol |

| Carboxylate | Sodium acetate | Ester | DMF, heat |

Intramolecular Cyclization Reactions

When a nucleophilic functional group is present elsewhere in a molecule containing the this compound moiety, intramolecular cyclization can occur. This process is a powerful method for constructing new ring systems. The reaction proceeds via an intramolecular SN2 mechanism, where the tethered nucleophile attacks the electrophilic bromomethyl carbon, displacing the bromide and forming a cyclic product. The success and regioselectivity of such cyclizations are highly dependent on the length and nature of the chain connecting the nucleophile and the electrophile, which governs the thermodynamic stability of the resulting ring (typically favoring the formation of 5- or 6-membered rings).

Formation of Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. By reacting with appropriate bifunctional nucleophiles, it can be incorporated into various heterocyclic rings.

Furopyrones: While specific examples starting directly from this compound are not extensively detailed in the provided results, the related compound 3-bromo-2H-pyran-2-one is known to be a key intermediate in the synthesis of various substituted pyrones. These can undergo further reactions, such as annulation with other rings, to form fused systems like furopyrones.

Pyranyl-1,4-benzothiazine Derivatives: The synthesis of these complex heterocycles can be envisioned through a multi-step sequence. A plausible route involves the initial SN2 reaction of this compound with a substituted 2-aminothiophenol. The resulting intermediate, now containing both a secondary amine and a thioether linked by the pyranylmethyl group, could then undergo a subsequent cyclization reaction, such as an intramolecular condensation or oxidation, to form the final benzothiazine ring system.

Imidazoles, Thiazoles, and Pyrazoles: The construction of these five-membered aromatic heterocycles often involves the condensation of a 1,2-, 1,3-, or 1,4-dicarbonyl compound (or a synthetic equivalent) with a suitable partner. This compound can be used to introduce the tetrahydropyranylmethyl substituent onto a pre-formed heterocyclic ring through N-alkylation or C-alkylation. Alternatively, it can be used as a building block in the initial ring-forming reaction. For example, reaction with a reagent containing a hydrazine (B178648) moiety could lead to the formation of a pyrazole (B372694) ring bearing the tetrahydropyranylmethyl group. researchgate.net

Elimination Reactions

Under appropriate conditions, typically in the presence of a strong, sterically hindered base, this compound can undergo elimination reactions.

Formation of Unsaturated Tetrahydropyran (B127337) Derivatives

The most common elimination pathway for primary alkyl halides like this compound is the E2 (Elimination Bimolecular) mechanism. This reaction involves the abstraction of a proton from the carbon adjacent to the bromomethyl group (the C3 position of the pyran ring) by a strong base, with the simultaneous departure of the bromide leaving group. This process results in the formation of a double bond, yielding 3-methylenetetrahydro-2H-pyran.

The competition between substitution (SN2) and elimination (E2) is a key consideration. The outcome is influenced by several factors:

Base Strength and Steric Hindrance: Strong, bulky bases (e.g., potassium tert-butoxide) favor elimination by being poor nucleophiles, thus minimizing the competing SN2 reaction.

Temperature: Higher temperatures generally favor elimination over substitution.

Rearrangement Reactions

Rearrangement reactions involving this compound itself are not commonly reported under standard nucleophilic substitution or elimination conditions. Rearrangements typically proceed through carbocation intermediates, which are not readily formed from primary alkyl halides. masterorganicchemistry.com

However, rearrangements can be a significant factor in related systems or under specific reaction conditions. For instance, in the synthesis of bromo-substituted 2H-pyran-2-ones, a base-mediated rearrangement has been observed. During the elimination of hydrogen bromide from a dibrominated precursor, a prototropic migration under basic conditions can lead to the formation of an isomeric product. While this is not a direct rearrangement of this compound, it highlights that rearrangement pathways can be accessible within the broader chemistry of substituted pyran systems. Other complex rearrangements like the Dimroth, Wolff, or Beckmann rearrangements are typically associated with specific functional groups and reaction conditions not inherent to the starting material of this compound itself. libretexts.orgnih.gov

Skeletal Rearrangements Involving the Tetrahydropyran Ring

Skeletal rearrangements are fundamental processes in organic chemistry that alter the connectivity of a molecule's carbon framework. In the context of the tetrahydropyran ring, such rearrangements can be induced under various conditions, often involving acidic catalysis. For instance, the Prins-type cyclization, a common method for synthesizing tetrahydropyran structures, can involve rearrangements where a vinyl cation intermediate is trapped. organic-chemistry.org While specific studies detailing skeletal rearrangements starting directly from this compound are not extensively documented, related transformations in similar systems suggest potential pathways. For example, Brønsted acids can catalyze the stereoselective conversion of 2-(arylmethylene)cyclopropylcarbinols into tetrahydropyrans through a plausible Prins-type reaction mechanism that involves significant structural reorganization. organic-chemistry.org

Valence Isomerization Processes

Valence isomerization involves the reorganization of bonding electrons, leading to isomers with different molecular structures. A well-known example in pyran chemistry is the electrocyclic ring-opening of 2H-pyrans to form isomeric (Z,Z)-1-oxatrienes. mdpi.com This equilibrium is a defining characteristic of 2H-pyran systems, which are unsaturated. mdpi.com

For a saturated system like this compound, direct valence isomerization of the core ring is not a typical reaction pathway. However, if the molecule undergoes elimination reactions to introduce unsaturation, forming a dihydropyran derivative, subsequent valence isomerization could become accessible. The stability of the resulting pyran or its open-chain isomer is influenced by steric and electronic factors of the substituents on the ring. mdpi.com

Radical Reactions

The presence of a carbon-bromine bond makes this compound a suitable substrate for radical reactions. A key transformation is radical dehalogenation, typically achieved using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as Azobisisobutyronitrile (AIBN). libretexts.org

The mechanism proceeds via a radical chain process:

Initiation: AIBN, upon heating, decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a hydrogen atom from Bu₃SnH to generate the tributyltin radical (Bu₃Sn•). libretexts.org

Propagation: The tributyltin radical reacts with this compound, cleaving the C-Br bond to form a stable Sn-Br bond and generating a primary alkyl radical, the (tetrahydro-2H-pyran-3-yl)methyl radical. This carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product (3-methyltetrahydro-2H-pyran) and regenerating the tributyltin radical to continue the chain. libretexts.org

Termination: The chain reaction is terminated by the combination of any two radical species. nih.gov

Furthermore, theoretical studies on the reaction of atomic bromine with the parent tetrahydropyran (THP) show that radical abstraction of hydrogen atoms from the ring itself can occur. This reaction proceeds via an addition-elimination mechanism, forming intermediate complexes. researchgate.net This highlights the potential for radical processes to involve not only the bromomethyl group but also the THP ring under specific conditions.

Mechanistic Investigations

Elucidating the precise mechanisms of reactions involving this compound requires a combination of kinetic studies and computational modeling. These investigations provide a deeper understanding of reaction rates, transition states, and the factors that control product formation.

Kinetic Studies of Key Transformations

Kinetic studies are crucial for determining the rates and mechanisms of chemical reactions. For tetrahydropyran derivatives, gas-phase elimination kinetics have been studied to understand their thermal stability and decomposition pathways. For example, the thermal elimination of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes was found to be a homogeneous, unimolecular reaction that follows first-order kinetics. researchgate.net These studies revealed that the reaction proceeds through a four-membered cyclic transition state, with the rate being influenced by the electronic nature of the substituents. researchgate.net

Table 1: Arrhenius Equations for Gas-Phase Elimination of Substituted Tetrahydropyrans

| Compound | Arrhenius Equation (log k₁ (s⁻¹)) | Activation Energy (kJ mol⁻¹) | Temperature Range (°C) |

| 2-phenoxytetrahydro-2H-pyran | (14.18 ± 0.21) − (211.6 ± 0.4) / (2.303 RT) | 211.6 ± 0.4 | 330 - 390 |

| 2-(4-methoxyphenoxy)tetrahydro-2H-pyran | (14.11 ± 0.18) − (203.6 ± 0.3) / (2.303 RT) | 203.6 ± 0.3 | 330 - 390 |

| 2-(4-tert-butylphenoxy)tetrahydro-2H-pyran | (14.08 ± 0.08) − (205.9 ± 1.0) / (2.303 RT) | 205.9 ± 1.0 | 330 - 390 |

| Data sourced from kinetic studies on related tetrahydropyran derivatives, illustrating the methodologies used. researchgate.net |

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain experimentally. nih.gov Methods like Density Functional Theory (DFT) are used to map potential energy surfaces, locate transition states, and calculate thermodynamic and kinetic parameters. nih.govmdpi.com

For pyran systems, computational studies have been instrumental in several areas:

Thermal Decomposition: The thermal decomposition of dihydropyran compounds has been studied using DFT (PBE0/6-311+G(d,p) level of theory) to analyze the concerted mechanism through a six-membered cyclic transition state. These studies calculate kinetic and thermodynamic parameters and show how substituents affect the activation energy of the reaction. mdpi.com

Radical Reactions: The mechanism of the reaction between atomic bromine and tetrahydropyran was elucidated using high-level ab initio methods, including coupled-cluster (CCSD(T)) calculations. This provided a detailed potential energy surface and accurate rate coefficients, revealing a complex-forming addition-elimination pathway. researchgate.net

Reactivity and Structure: Computational approaches are used to analyze structural, energetic, and spectroscopic properties of pyran derivatives. Molecular electrostatic potential surfaces (MEPS), for instance, help identify reactive sites and predict intermolecular interactions, which is crucial for understanding reaction selectivity. researchgate.net

Table 2: Application of Computational Methods in Pyran Chemistry

| Computational Method | Application | Investigated Properties | Reference |

| Density Functional Theory (DFT) | Study of thermal decomposition of dihydropyrans | Transition state structures, kinetic and thermodynamic parameters, substituent effects | mdpi.com |

| Coupled-Cluster (CCSD, CCSD(T)) | Elucidation of radical reaction mechanisms (e.g., Br + THP) | Potential energy surfaces, reaction pathways, rate coefficients | researchgate.net |

| Møller-Plesset Perturbation Theory (MP4) | Energetic description of reaction species | Single-point energies of stationary points on the potential energy surface | researchgate.net |

| Hartree-Fock (HF) | Foundational calculations for more advanced methods | Initial approximation of system energy and properties | nih.gov |

| This table summarizes common computational techniques and their applications in studying the reactivity of pyran and related compounds. |

These theoretical investigations complement experimental findings and provide a predictive framework for understanding and designing new chemical transformations involving substituted tetrahydropyrans like this compound.

Based on a comprehensive review of available scientific literature, there is insufficient information to generate a detailed article on the specific applications of This compound as outlined in the request. Extensive searches did not yield specific research findings that connect this particular compound to the synthesis of lactone analogues, its incorporation into polycyclic systems, its role in Mycalamide synthesis, or its use as a direct precursor for bioactive heterocycles and scaffolds in drug discovery.

Much of the available literature focuses on related but structurally distinct molecules, such as the 2-substituted isomer, 2-(bromomethyl)tetrahydro-2H-pyran, or various unsaturated pyran derivatives. orgsyn.orgmdpi.comorganic-chemistry.org Using information from these related compounds would be scientifically inaccurate and would not adhere to the strict focus on "this compound".

Therefore, it is not possible to provide a thorough and scientifically accurate article that fulfills the specific requirements of the provided outline. The requested detailed research findings for each specified subsection concerning this compound are not present in the accessible scientific literature.

Applications of 3 Bromomethyl Tetrahydro 2h Pyran in the Synthesis of Complex Molecules

Synthesis of Pharmaceutically Relevant Compounds

Advanced Intermediates for API Synthesis

The tetrahydropyran (B127337) motif is a privileged scaffold found in numerous natural products and biologically active compounds. nih.govresearchgate.net Its incorporation into drug candidates can significantly influence their physicochemical properties, such as solubility, metabolic stability, and receptor binding affinity. 3-(Bromomethyl)tetrahydro-2H-pyran serves as a key reagent for introducing this valuable cyclic ether moiety into the structure of Active Pharmaceutical Ingredients (APIs).

The reactivity of the primary bromide allows for facile nucleophilic substitution reactions, enabling chemists to connect the tetrahydropyran unit to a wide array of molecular fragments. While specific, publicly documented examples of its direct use in the synthesis of commercial APIs are often proprietary, its utility is clearly demonstrated through the synthesis of analogous complex heterocyclic systems with proven biological activity. For instance, the synthesis of various drug-like molecules and potential therapeutic agents often involves building blocks with similar reactive handles and core structures. mdpi.comresearchgate.net

Research has shown that related tetrahydropyran derivatives are crucial for developing novel anticancer agents. Polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives, for example, have been synthesized and demonstrated potent antiproliferative activity against breast cancer cell lines. nih.gov In these syntheses, a key step often involves the coupling of a heterocyclic core with a sidechain, a role for which the bromomethyl group of this compound is ideally suited. Similarly, dihydro-2H-pyran-3(4H)-one, another tetrahydropyran-based building block, has been utilized in the synthesis of modulators for histamine (B1213489) H3 receptors and thrombin inhibitors, highlighting the broad applicability of this structural class in drug discovery. arkat-usa.org The presence of the reactive C-Br bond in this compound makes it an exemplary intermediate for forging new carbon-carbon or carbon-heteroatom bonds, thereby assembling the complex frameworks required for modern therapeutics.

Table 1: Role of Tetrahydropyran Analogs in API Synthesis

| Building Block | Therapeutic Target/Application | Reference |

|---|---|---|

| Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives | Anticancer agents (Breast Cancer) | nih.gov |

| Dihydro-2H-pyran-3(4H)-one | Histamine H3 receptor antagonists, Thrombin inhibitors | arkat-usa.org |

Material Science Applications

Beyond its applications in medicinal chemistry, this compound is a valuable precursor in material science, contributing to the development of advanced materials such as liquid crystals and functionalized polymers.

The tetrahydropyran ring is a desirable component in the design of liquid crystal (LC) molecules, particularly for applications in display technologies like Vertically Aligned (VA) and Polymer Sustained Alignment (PSA) Liquid Crystal Displays (LCDs). tandfonline.comgoogle.com These technologies often require materials with specific dielectric and optical properties, such as a large negative dielectric anisotropy (Δε).

The synthesis of novel liquid crystalline compounds frequently utilizes intermediates containing the tetrahydropyran ring. A notable example is the synthesis of 5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyran, a liquid crystal with negative dielectric anisotropy. google.com The synthesis described in patent literature uses a close analog, 5-(bromomethyl)-2-propyltetrahydro-2H-pyran, as a key intermediate. The bromomethyl group readily reacts with a phenolic component via an etherification reaction to assemble the final liquid crystal molecule. google.com This demonstrates a clear and efficient synthetic route where the this compound scaffold can be used to create these advanced materials.

Further research has confirmed that introducing alkenyl or alkyl side chains onto the tetrahydropyran ring allows for the fine-tuning of the material's physicochemical properties, including its mesomorphic behavior and dielectric anisotropy. tandfonline.comtandfonline.com The ability to synthesize a variety of such derivatives underscores the importance of versatile building blocks like this compound.

Table 2: Properties of Tetrahydropyran-Based Liquid Crystals

| Compound Type | Key Property | Application | Reference |

|---|---|---|---|

| 2-(4'-ethoxy-2',3'-difluorobiphenyl-4-yl)-5-alkenyltetrahydro-2H-pyran | Large negative dielectric anisotropy (Δε) | VA-LCD, PSA-LCD | tandfonline.com |

| 5-((4-ethoxy-2,3-difluorophenoxy)methyl)-2-propyltetrahydro-2H-pyran | Negative dielectric anisotropy | Liquid Crystal Displays | google.com |

The reactive bromomethyl group makes this compound a highly attractive candidate for polymer synthesis and modification. It can be utilized in various polymerization and grafting techniques to create functional polymers with tailored properties. nih.gov

One major application is in surface modification through "grafting from" or "grafting to" methods. researchgate.net

"Grafting from": The bromomethyl group can be converted into an initiator site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). By immobilizing the this compound moiety (or a derivative) onto a surface or a polymer backbone, polymer chains can be "grown" from these initiator sites. This method allows for the creation of densely grafted polymer brushes, which can dramatically alter the surface properties of a material, affecting its wettability, biocompatibility, and adhesion. researchgate.netmdpi.com

"Grafting to": In this approach, the bromomethyl group acts as an electrophilic site that can react with nucleophilic functional groups on a pre-existing polymer backbone. nih.gov This allows for the covalent attachment of the tetrahydropyran moiety to various polymer scaffolds, introducing its characteristic properties into the bulk material.

These polymer modification strategies are crucial for developing advanced materials for a range of applications, from biocompatible coatings for medical devices to specialized membranes and functional nanocomposites. The ability to incorporate the stable, polar tetrahydropyran ring onto different polymer platforms makes this compound a versatile tool for polymer chemists.

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, and 3-(Bromomethyl)tetrahydro-2H-pyran is no exception. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained. researchgate.net

Proton (1H) NMR spectroscopy is instrumental in defining the hydrogen framework of a molecule. For this compound, the 1H NMR spectrum provides characteristic signals corresponding to the various protons in the tetrahydropyran (B127337) ring and the bromomethyl group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

The protons of the bromomethyl group (-CH2Br) are typically observed as a doublet in the downfield region of the spectrum, a consequence of deshielding by the adjacent electronegative bromine atom. The protons on the tetrahydropyran ring give rise to a series of multiplets in the upfield region. The exact chemical shifts and coupling patterns can be influenced by the solvent used for the analysis.

| Proton Assignment | Typical Chemical Shift Range (ppm) | Multiplicity |

| -CH2Br | 3.3-3.5 | Doublet (d) |

| Ring Protons | 1.3-4.1 | Multiplets (m) |

This table provides a generalized overview of expected 1H NMR chemical shifts. Actual values can vary based on experimental conditions.

Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the 13C NMR spectrum.

The carbon of the bromomethyl group (-CH2Br) is typically found in the range of 30-40 ppm. The carbons of the tetrahydropyran ring resonate at different chemical shifts depending on their proximity to the oxygen atom and the bromomethyl substituent. For instance, the carbon atom bonded to the ring oxygen (C-2 and C-6) will be the most downfield of the ring carbons.

| Carbon Assignment | Typical Chemical Shift Range (ppm) |

| -CH2Br | 30-40 |

| C-3 | ~35 |

| Ring Carbons (C-2, C-4, C-5, C-6) | 20-70 |

This table presents a generalized summary of expected 13C NMR chemical shifts. Specific values may differ depending on the experimental setup.

For a more detailed and unambiguous assignment of all proton and carbon signals, advanced NMR techniques such as two-dimensional (2D) NMR are often utilized. researchgate.netnumberanalytics.com These methods provide correlation data between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (1H-1H) spin-spin couplings, helping to establish the connectivity of protons within the tetrahydropyran ring and their relationship to the bromomethyl group. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each 1H signal to its corresponding 13C signal. numberanalytics.com

These advanced techniques are particularly useful in resolving ambiguities that may arise from overlapping signals in the one-dimensional spectra, ensuring an accurate and complete structural assignment of this compound. researchgate.netnumberanalytics.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound (approximately 179.05 g/mol ). semanticscholar.org

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Under the high-energy conditions of the mass spectrometer, the molecule breaks apart in a predictable manner. Common fragmentation pathways for this compound would likely involve the loss of the bromine atom or cleavage of the tetrahydropyran ring. The analysis of these fragment ions helps to confirm the presence of the bromomethyl group and the tetrahydropyran core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for this compound was found in the search results, this technique would provide unambiguous information about its solid-state conformation if a suitable single crystal could be obtained.

For related pyran derivatives, X-ray crystallography has been used to establish the molecular and crystal structure, including stereochemistry. researchgate.net For instance, the analysis of 6-(2-bromoacetamido)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate revealed detailed information about its conformation and intermolecular interactions. researchgate.net Such an analysis for this compound would confirm the chair conformation of the tetrahydropyran ring and the orientation of the bromomethyl substituent.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The C-H stretching vibrations of the aliphatic CH2 groups in the ring and the bromomethyl group are expected in the 2850-3000 cm-1 region. A strong absorption corresponding to the C-O-C stretching of the ether linkage in the tetrahydropyran ring would be prominent, typically in the 1050-1150 cm-1 range. The C-Br stretching vibration would appear at lower frequencies, generally in the 500-600 cm-1 region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C and C-H vibrations would also be active in the Raman spectrum. The C-Br bond, being a relatively heavy and polarizable bond, would likely give a strong Raman signal.

In a study of a related pyran compound, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, both IR and Raman spectroscopy were used to classify the vibrational bands and characterize the structure. scifiniti.com A similar approach for this compound would aid in confirming the presence of its key functional groups.

Chiroptical Methods for Enantiomeric Excess Determination (e.g., CD Spectroscopy)

Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful analytical techniques for the stereochemical analysis of chiral molecules. These methods rely on the differential absorption of left and right circularly polarized light by enantiomers, providing information on their absolute configuration and enantiomeric excess (e.e.).

While the application of chiroptical methods is well-established for many classes of chiral compounds, a detailed investigation into the chiroptical properties of this compound is not extensively documented in publicly available scientific literature. General principles of CD and VCD spectroscopy are broadly applicable. For instance, CD spectroscopy measures electronic transitions, and for a molecule to be CD-active, it must be chiral and possess a chromophore that absorbs in the UV-Vis region. The tetrahydropyran ring itself does not have a strong chromophore in the accessible UV region, so any CD signal would likely be weak and originate from the electronic transitions associated with the bromine and oxygen atoms.

VCD spectroscopy, which measures the differential absorption of circularly polarized infrared light, is sensitive to the vibrational modes of a chiral molecule and provides detailed three-dimensional structural information. wikipedia.org In principle, VCD could be used to determine the absolute configuration of this compound by comparing experimental spectra with those predicted from ab initio calculations. wikipedia.org

The determination of enantiomeric excess using chiroptical methods typically involves creating a calibration curve. This is achieved by preparing mixtures of the two enantiomers with known compositions and measuring their CD or VCD signals. The linear relationship between the signal intensity and the enantiomeric excess allows for the determination of the e.e. of an unknown sample. Numerical methods combining UV and CD spectra, or HPLC and CD spectra, have been developed to determine enantiomeric excess and can be applied to various chiral compounds. nih.gov

However, without specific experimental or theoretical spectroscopic data for the enantiomers of this compound, a detailed analysis of its chiroptical properties and a specific protocol for its enantiomeric excess determination via CD spectroscopy cannot be provided at this time. Research in this specific area would be required to generate the necessary data for a comprehensive chiroptical characterization.

Theoretical and Computational Studies on 3 Bromomethyl Tetrahydro 2h Pyran

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. numberanalytics.comnih.gov For 3-(Bromomethyl)tetrahydro-2H-pyran, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide deep insights into its structure and reactivity. nih.govirjweb.com

Key aspects of the electronic structure that can be elucidated include the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.comthaiscience.info The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO represents the ability to accept electrons, highlighting regions prone to nucleophilic attack. thaiscience.info For this compound, the HOMO is expected to be distributed over the oxygen atom and the C-Br bond, whereas the LUMO is likely centered on the antibonding orbital of the C-Br bond (σ*C-Br), making the carbon of the bromomethyl group a primary electrophilic site.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity. irjweb.com A smaller gap suggests higher reactivity. DFT calculations can also generate a Molecular Electrostatic Potential (MEP) map, which visually represents the charge distribution. In this map, electron-rich regions (negative potential), such as around the oxygen atom, are identified as likely sites for electrophilic interaction, while electron-poor regions (positive potential), particularly around the hydrogen atoms and the carbon of the bromomethyl group, are susceptible to nucleophilic attack. aimspress.com

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net Such calculations are instrumental in predicting how the molecule will behave in various chemical reactions. numberanalytics.com

Table 1: Calculated Electronic Properties for a Tetrahydropyran (B127337) Derivative

Note: The values in the table are representative examples based on DFT calculations for similar heterocyclic compounds and are intended for illustrative purposes. irjweb.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. youtube.comspringernature.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of conformational changes and intermolecular interactions. youtube.comaps.org

For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic solution-phase behavior. nih.govarxiv.org The simulation would reveal the dynamic nature of the tetrahydropyran ring, showing transitions between different chair and boat conformations, and the rotational freedom of the bromomethyl substituent. This is crucial for understanding the molecule's flexibility and the accessibility of its reactive sites.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's atoms over time from a reference structure, indicating the stability of its conformation.

Root Mean Square Fluctuation (RMSF): This identifies which parts of the molecule are most mobile. For this compound, the bromomethyl group would be expected to show higher RMSF values compared to the more constrained ring atoms.

Solvent Interactions: MD simulations can map the interactions between the solute and solvent molecules, for instance, by analyzing the radial distribution function of water around the polar ether oxygen.

These simulations are invaluable for bridging the gap between static quantum chemical calculations and the dynamic reality of molecules in solution, providing a more complete picture of the molecule's behavior. nih.gov

Table 2: Representative Parameters from a Hypothetical MD Simulation

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical calculations are essential for mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates and the characterization of transition states. nih.gov For this compound, a key reaction of interest is the nucleophilic substitution at the bromomethyl group, where the bromide ion acts as a leaving group. acs.orglibretexts.org

Using methods like DFT, researchers can model the entire reaction pathway of, for example, an S_N2 reaction with a nucleophile like hydroxide (B78521) or cyanide. researchgate.netnih.gov This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is a primary determinant of the reaction rate. researchgate.net

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. researchgate.net Such studies can elucidate the mechanism, for instance, by showing the synchronous bond-breaking (C-Br) and bond-forming (C-Nucleophile) events characteristic of an S_N2 reaction. mdpi.comnih.gov These computational investigations provide a level of detail about reaction mechanisms that is often inaccessible through experimental means alone. mdpi.com

Table 3: Hypothetical Activation Energies for an S_N2 Reaction

Note: The values are illustrative, based on typical S_N2 reactions, to demonstrate the output of quantum chemical pathway studies.

Conformational Analysis and Stereochemical Preferences (e.g., Cis/Trans Isomerism)

The tetrahydropyran ring is conformationally flexible, but like cyclohexane, it predominantly adopts a chair conformation to minimize torsional and steric strain. researchgate.net The presence of the oxygen atom in the ring introduces asymmetry and affects the relative energies of different conformers. Ab initio and DFT calculations have shown that for the parent tetrahydropyran, the chair conformation is significantly more stable than boat or twist-boat forms. researchgate.net

For this compound, the substituent can occupy either an axial or an equatorial position on the chair conformer. The stereochemical preference is dictated by the energetic cost of steric interactions. A bulky substituent like the bromomethyl group will generally favor the equatorial position to avoid 1,3-diaxial interactions with the hydrogen atoms on the same side of the ring.

Furthermore, the carbon at the 3-position is a stereocenter, meaning the molecule is chiral and exists as two enantiomers, (R)- and (S)-3-(Bromomethyl)tetrahydro-2H-pyran. If another substituent were introduced to the ring, diastereomers (cis and trans isomers) would be possible. libretexts.orgpressbooks.pub For example, in a disubstituted tetrahydropyran, a trans isomer has substituents on opposite sides of the ring, while a cis isomer has them on the same side. pressbooks.pubnih.gov Computational methods can accurately predict the relative stabilities of these isomers by calculating their ground-state energies, which is crucial for understanding and predicting the outcomes of stereoselective syntheses. rsc.orgresearchgate.net

Table 4: Relative Energies of Tetrahydropyran Conformers

Source: Data adapted from DFT and ab initio studies on the parent tetrahydro-2H-pyran ring system. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel Catalytic and Green Synthetic Routes

The synthesis of tetrahydropyran (B127337) rings and their derivatives is a central theme in organic chemistry. rsc.org Historically, methods have often relied on stoichiometric reagents and harsh conditions. The future of synthesizing compounds like 3-(Bromomethyl)tetrahydro-2H-pyran is intrinsically linked to the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources and non-toxic catalysts. mdpi.comjddhs.com

Research is actively moving towards catalytic solutions. For instance, metal-catalyzed cyclizations, including those using iron, have shown promise for the eco-friendly synthesis of THP rings. organic-chemistry.org Future work will likely focus on adapting such catalytic systems for the stereoselective synthesis of 3-substituted THPs. Another promising avenue is the use of biocatalysis or organocatalysis, such as the reported use of honey as a natural and efficient catalyst for synthesizing Tetrahydrobenzo[b]pyran derivatives, which could inspire novel routes to functionalized THPs. bohrium.com

A significant breakthrough would be the development of a catalytic process starting from biomass-derived feedstocks. rsc.org The catalytic production of unsubstituted tetrahydropyran from furfural-derived dihydropyran highlights a viable strategy. rsc.org Future research could explore the functionalization of these bio-based intermediates to yield derivatives like this compound, creating a truly sustainable synthetic pathway.

Table 1: Emerging Green Synthetic Strategies for Tetrahydropyran Derivatives

| Strategy | Catalyst/Method | Potential Advantages | Research Focus for this compound |

| Metal-Catalyzed Cyclization | Iron (Fe) catalysts | Low cost, low toxicity, environmentally benign | Development of Fe-catalyzed cyclizations of precursors to introduce the bromomethyl group stereoselectively. |

| Biomass Conversion | Nickel on Silica (Ni/SiO₂) | Utilizes renewable feedstocks, sustainable | Functionalization of bio-derived dihydropyran or other intermediates prior to or after hydrogenation. |

| Organocatalysis | Honey, Proline-derivatives | Mild conditions, biodegradable, low toxicity | Exploration of organocatalytic Prins or oxa-Michael reactions to construct the 3-substituted THP ring. |

| Green Halogenation | Oxone-halide systems | Avoids toxic elemental bromine, safer handling | Integrating green bromination methods with catalytic THP ring formation in a one-pot process. |

Exploration of New Reactivity Patterns and Derivatizations

The synthetic utility of this compound is primarily derived from the reactivity of the bromomethyl group, which is an excellent electrophilic handle for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups. Future research will undoubtedly focus on expanding the scope of these derivatizations with increasingly complex and reactive nucleophiles. nih.govnih.gov

Beyond classical SN2 reactions, modern synthetic methods are expected to reveal new reactivity patterns. Photoredox catalysis, for example, has emerged as a powerful tool for the functionalization of C(sp³)-H bonds and the generation of radicals under mild conditions. nih.gov This could enable novel transformations of the tetrahydropyran ring itself or the introduction of the bromomethyl group in a late-stage functionalization approach.

The interplay between the ring oxygen and the side chain will also be a subject of deeper investigation. The stereoelectronic effects of the tetrahydropyran ring can influence the reactivity of the bromomethyl group and the stereochemical outcome of its reactions. nih.gov Understanding these relationships is crucial for designing highly stereoselective syntheses. Exploring reactions that proceed through oxocarbenium ion intermediates could also lead to novel skeletal rearrangements and the creation of diverse heterocyclic structures from this single building block. bohrium.comnih.gov

Application in Complex Natural Product Total Synthesis

The tetrahydropyran ring is a cornerstone of numerous biologically active natural products, particularly marine macrolides with potent anticancer properties like neopeltolide (B1256781) and the phorboxazoles. rsc.orgbohrium.comnih.govmdpi.com The total synthesis of these complex molecules is a significant challenge that drives innovation in synthetic methodology. nih.gov

This compound is an ideal building block for incorporating the THP motif into such targets. Its pre-installed functional handle allows for covalent linkage to other fragments of the molecule via nucleophilic substitution or metal-catalyzed cross-coupling reactions. syr.edu Future research will see the application of this and structurally related building blocks in the total synthesis of newly discovered natural products. Furthermore, its use in diversity-oriented synthesis will enable the creation of libraries of natural product analogues. researchgate.net By systematically modifying the group introduced via the bromomethyl handle, chemists can probe structure-activity relationships (SAR) and develop analogues with improved potency or more favorable pharmacological properties. nih.gov

Table 2: Representative Natural Products Containing the Tetrahydropyran Motif

| Natural Product | Biological Activity | Potential Role for this compound |

| Neopeltolide | Potent antiproliferative | As a fragment for constructing the core THP ring structure. mdpi.com |

| Phorboxazoles | Cytostatic | Introduction of the C43-C46 tetrahydropyran ring. bohrium.com |

| Centrolobine | Anti-leishmanial | A building block for the substituted THP core. researchgate.net |

| Bryostatin | Anticancer | A potential synthon for the tetrahydropyran rings within its complex macrocyclic structure. guidechem.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry is revolutionizing chemical synthesis, offering enhanced safety, scalability, and efficiency. durham.ac.uk The synthesis of heterocyclic compounds, in particular, has benefited greatly from this technology. mdpi.comnih.govuc.pt Future research will focus on adapting the synthesis of this compound to continuous flow reactors. This would allow for safer handling of potentially hazardous reagents (e.g., brominating agents) and better control over reaction parameters, leading to higher yields and purity. rsc.org

Furthermore, this compound is an excellent candidate for use in automated synthesis platforms. nih.govoxfordglobal.com These systems are designed for the rapid synthesis of large libraries of compounds for high-throughput screening in drug discovery. pharmaceutical-technology.comrsc.org By reacting a stock solution of this compound with an array of different nucleophiles in a parallel or automated fashion, chemists can generate hundreds or thousands of unique THP-containing molecules with minimal manual intervention. durham.ac.uknih.gov This integration of a key building block with automation technology will significantly accelerate the discovery of new bioactive compounds. oxfordglobal.com

Advanced Materials and Supramolecular Chemistry Applications

The unique structural and electronic properties of the tetrahydropyran ring make it an attractive component for advanced materials. The incorporation of the THP motif can impart specific characteristics like polarity, rigidity, and hydrogen bonding capability. pharmablock.com Research into THP-containing polymers is an emerging field. For example, poly-tetrahydropyrimidine polymers have been synthesized and shown to have antibacterial properties. rsc.org By analogy, this compound could serve as a key monomer or a functionalizing agent. The bromomethyl group could be converted into a polymerizable moiety (e.g., an acrylate (B77674) or vinyl group) or used to graft the THP unit onto existing polymer backbones to modify their properties.

In supramolecular chemistry, which focuses on non-covalent interactions, the oxygen atom of the THP ring can act as a hydrogen bond acceptor. This enables its participation in self-assembly processes to form well-defined, higher-order structures. nih.gov Derivatization of this compound could lead to amphiphilic molecules capable of forming micelles or vesicles, or to ligands for creating complex metal-organic frameworks (MOFs) and coordination polymers. These advanced materials could find applications in areas such as drug delivery, sensing, and catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(bromomethyl)tetrahydro-2H-pyran, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Prins cyclization using benzaldehyde derivatives and silane reagents under acidic catalysis . Alternatively, nucleophilic substitution on tetrahydro-2H-pyran precursors with bromomethylating agents (e.g., NBS or PBr₃) is viable. Optimization of temperature (e.g., 0–25°C) and solvent polarity (e.g., DCM or THF) is critical to minimize side reactions like over-bromination .

- Data : For example, Prins cyclization achieves ~70–85% yield under controlled conditions, while nucleophilic substitution requires stoichiometric control of brominating agents to avoid byproducts .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodology : ¹H and ¹³C NMR are essential for confirming the bromomethyl group's position and the tetrahydropyran ring conformation. Key spectral markers include:

- ¹H NMR : Coupling constants (J = 6–12 Hz) between axial/equatorial protons on the tetrahydropyran ring .

- ¹³C NMR : A distinct signal at ~30–35 ppm for the bromomethyl carbon (C-Br) and ring oxygen-adjacent carbons at ~65–75 ppm .

Q. What are the typical reactivity patterns of this compound in substitution reactions?

- Methodology : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form functionalized tetrahydropyrans. Steric hindrance from the tetrahydropyran ring slows reactivity compared to linear bromoalkanes, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (40–60°C) .

- Applications : Used to synthesize pharmacophores (e.g., sulfonamide derivatives) via coupling with benzenesulfonamide .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound derivatives be achieved?

- Methodology : Copper(II)–bisphosphine catalysts (e.g., L3 ligand systems) enable stereocontrol during cyclization, favoring specific axial/equatorial bromomethyl configurations . Key factors include:

- Catalyst loading (5–10 mol%).

- Solvent polarity (toluene > THF for higher diastereoselectivity).

- Data : Diastereomeric ratios (dr) of up to 14:1 have been reported for similar tetrahydropyran systems .

Q. What computational tools are effective for predicting the stability and reactivity of this compound in complex reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in SN2 reactions and ring strain effects. Molecular dynamics simulations predict solvent interactions and conformational stability .

- Validation : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to refine models .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) impact the synthesis of this compound?

- Contradiction Analysis :

- Substitution : Favored in polar solvents (e.g., DMF) with excess nucleophile.

- Elimination : Dominates under basic conditions (e.g., K₂CO₃) or high temperatures, forming dihydro-2H-pyran byproducts .

- Mitigation : Use phase-transfer catalysts (e.g., TBAB) to enhance substitution kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.